N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound that features a unique combination of a xanthene core and an oxadiazole ring The xanthene structure is known for its fluorescent properties, while the oxadiazole ring is recognized for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to the Xanthene Core: The synthesized oxadiazole is then coupled with a xanthene derivative, such as 9H-xanthene-9-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Materials Science: The fluorescent properties of the xanthene core make this compound useful in the development of fluorescent probes and sensors.
Biology: It can be used in biological imaging due to its fluorescent characteristics.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function . The xanthene core’s fluorescent properties allow it to be used as a probe in various biological assays, providing insights into cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Xanthene Derivatives: Compounds like fluorescein and rhodamine share the xanthene core and are known for their fluorescent properties.
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the oxadiazole ring and the xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-20-16(24-21-11)10-19-18(22)17-12-6-2-4-8-14(12)23-15-9-5-3-7-13(15)17/h2-9,17H,10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWNMVINUZGFGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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